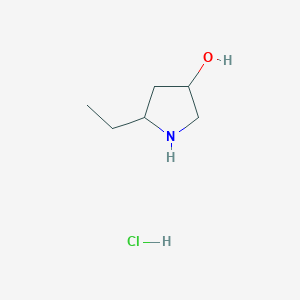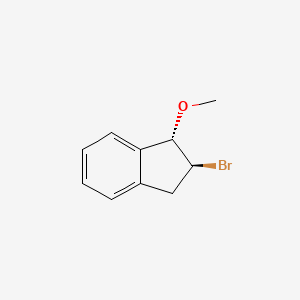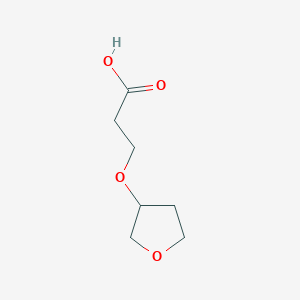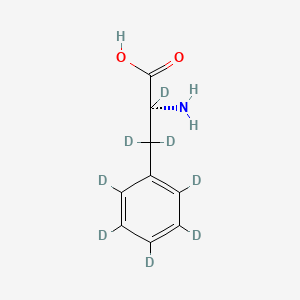![molecular formula C14H18N4O2S B12309294 6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309294.png)
6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-(Méthylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine est un composé organique complexe avec une structure unique qui comprend un noyau de pyrazolo[3,4-d]pyrimidine et un groupement spiro[2.5]octane
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-(Méthylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine implique généralement plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Une voie de synthèse courante implique la formation du noyau de pyrazolo[3,4-d]pyrimidine, suivie de l'introduction du groupement spiro[2.5]octane et du groupe méthylsulfonyle. Les conditions de réaction nécessitent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants comme le diméthylformamide (DMF) pour faciliter les réactions .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l'optimisation de la voie de synthèse pour augmenter le rendement et réduire les coûts. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées pour rationaliser le processus. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
La 6-(Méthylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe méthylsulfonyle peut être oxydé pour former des dérivés de sulfone.
Réduction: Le noyau de pyrazolo[3,4-d]pyrimidine peut être réduit dans des conditions spécifiques pour produire différents analogues.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du noyau de pyrazolo[3,4-d]pyrimidine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs tels que l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles comme les amines pour les réactions de substitution. Les conditions de réaction impliquent souvent des températures contrôlées et des atmosphères inertes pour prévenir les réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe méthylsulfonyle peut produire des dérivés de sulfone, tandis que la réduction du noyau de pyrazolo[3,4-d]pyrimidine peut produire divers analogues réduits .
Applications De Recherche Scientifique
La 6-(Méthylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine a plusieurs applications en recherche scientifique, notamment:
Chimie médicinale: Le composé est étudié pour son potentiel en tant qu'agent thérapeutique en raison de sa structure unique et de son activité biologique.
Science des matériaux: Les caractéristiques structurelles uniques du composé en font un candidat pour le développement de nouveaux matériaux, tels que les semi-conducteurs organiques et les dispositifs photovoltaïques.
Recherche biologique: Les chercheurs étudient les interactions du composé avec les macromolécules biologiques pour comprendre son mécanisme d'action et ses applications thérapeutiques potentielles.
Mécanisme d'action
Le mécanisme d'action de la 6-(Méthylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Le composé peut se lier à des enzymes et à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques .
Mécanisme D'action
The mechanism of action of 6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
Inhibiteurs sélectifs de JAK1: Composés ayant des noyaux de pyrazolo[3,4-d]pyrimidine similaires qui ciblent l'enzyme Janus kinase 1 (JAK1).
Unicité
La 6-(Méthylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine est unique en raison de sa combinaison du groupement spiro[2.5]octane et du noyau de pyrazolo[3,4-d]pyrimidine, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C14H18N4O2S |
|---|---|
Poids moléculaire |
306.39 g/mol |
Nom IUPAC |
6-methylsulfonyl-1-spiro[2.5]octan-6-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H18N4O2S/c1-21(19,20)13-15-8-10-9-16-18(12(10)17-13)11-2-4-14(5-3-11)6-7-14/h8-9,11H,2-7H2,1H3 |
Clé InChI |
PJDUPCIIJJEIKT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC=C2C=NN(C2=N1)C3CCC4(CC3)CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis](/img/structure/B12309242.png)


![5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B12309259.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309265.png)
![rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis](/img/structure/B12309279.png)




